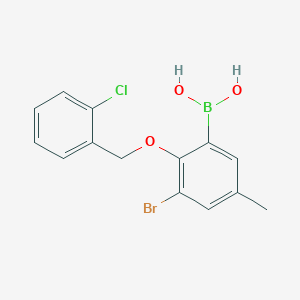

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

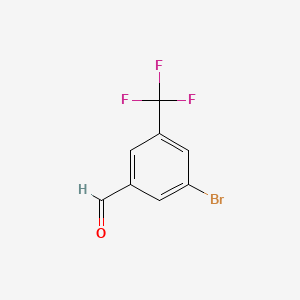

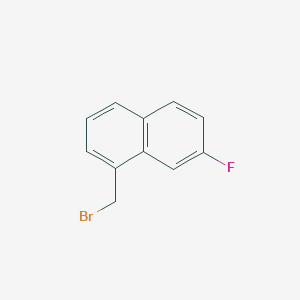

“(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid” is a boronic acid derivative with the empirical formula C13H11BBrClO3 . It is a solid substance with a molecular weight of 341.39 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOB(O)c1cccc(Br)c1OCc2ccc(Cl)cc2 . This indicates that the molecule contains a boronic acid group (B(OH)2) attached to a phenyl ring, which is further substituted with a bromo group and a 2-chlorobenzyl ether group . Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 104-109 °C . The InChI key, which is a unique identifier for chemical substances, isKBWXXELCTOFTRW-UHFFFAOYSA-N .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

This compound is a valuable player in the Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials.

Catalyst in Organic Synthesis

As a boronic acid derivative, it can act as a catalyst in various organic transformations. For instance, it can facilitate the regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions . This is particularly useful in synthesizing complex organic molecules with high precision.

Material Science

In material science, this compound could be used to develop polymer or optoelectronic materials due to its boronic acid functionality . Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in creating dynamic polymer networks or sensors.

Medicinal Chemistry

In medicinal chemistry, boronic acids are explored for their potential as bioactive compounds . They can be used to design inhibitors or probes that interact with enzymes or proteins, providing a pathway for the development of new drugs .

Imaging and Biology

The compound’s ability to bind with biomolecules can be utilized in imaging and biology for tracking and analyzing biological processes. It can serve as a molecular probe that attaches to specific cells or tissues, aiding in the visualization under certain imaging techniques .

Synthesis of Borinic Acid Derivatives

It can be used as a precursor in the synthesis of borinic acid derivatives . These derivatives have shown enhanced Lewis acidity and are used in cross-coupling reactions and as ligands in coordination chemistry .

Development of Optoelectronic Devices

The boronic acid group within this compound can be instrumental in the development of optoelectronic devices . Its electronic properties can be harnessed in the creation of light-emitting diodes (LEDs) or photovoltaic cells .

Catalytic Protodeboronation

This compound may also find application in catalytic protodeboronation processes, which involve the removal of the boron moiety from boronic esters. This is a critical step in the synthesis of complex organic molecules where the boron group is no longer needed .

Future Directions

Mechanism of Action

Target of Action

Boronic acids, such as phenylboronic acid, are known to interact with 1,2 and 1,3- cis -diols motifs of carbohydrates . This interaction has been used for the development of synthetic ‘boron-lectins’, and lately for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .

Mode of Action

Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3- cis -diols motifs of carbohydrates . This dynamic covalent interaction allows boronic acids to act as synthetic 'boron-lectins’ .

Biochemical Pathways

Boronic acids are known to interact with carbohydrates, which are involved in numerous biological processes .

Result of Action

Boronic acids are known to interact with carbohydrates, which could potentially influence various biological processes .

Action Environment

Boronic acids are known to be stable and easy to handle, making them important to organic synthesis .

properties

IUPAC Name |

[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGFKWLTLTDCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584499 |

Source

|

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849052-17-1, 871126-00-0 |

Source

|

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)